
2-(p-Tolyloxy)-5-chlorobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 2-(p-tolyloxy)-5-chlorobenzoïque est un composé organique qui appartient à la classe des acides benzoïques. Il se caractérise par la présence d’un groupe tolyloxy et d’un atome de chlore liés au cycle benzénique.
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La synthèse de l’acide 2-(p-tolyloxy)-5-chlorobenzoïque implique généralement la réaction de l’acide 5-chlorosalicylique avec le p-crésol en présence d’un catalyseur approprié. La réaction est menée dans des conditions contrôlées pour garantir la formation du produit souhaité. Le processus peut impliquer des étapes telles que l’estérification, l’hydrolyse et la purification pour obtenir le composé final.
Méthodes de Production Industrielle : À l’échelle industrielle, la production de l’acide 2-(p-tolyloxy)-5-chlorobenzoïque peut impliquer l’utilisation de techniques avancées telles que des réacteurs à flux continu et des systèmes de synthèse automatisés. Ces méthodes permettent une production efficace et à grande échelle du composé tout en maintenant une pureté et un rendement élevés.
Analyse Des Réactions Chimiques
Types de Réactions : L’acide 2-(p-tolyloxy)-5-chlorobenzoïque peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des quinones correspondantes ou d’autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le composé en ses alcools correspondants ou en d’autres formes réduites.
Substitution : L’atome de chlore dans le composé peut être substitué par d’autres groupes fonctionnels par le biais de réactions de substitution nucléophile.
Réactifs et Conditions Communs :
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont couramment utilisés.
Substitution : Des nucléophiles tels que les amines, les thiols et les alcoolates peuvent être utilisés pour les réactions de substitution.
Principaux Produits Formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des quinones, tandis que la réduction peut produire des alcools.
4. Applications de la Recherche Scientifique
L’acide 2-(p-tolyloxy)-5-chlorobenzoïque a un large éventail d’applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément constitutif pour la synthèse de molécules organiques plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel comme agent thérapeutique pour diverses maladies.
Industrie : Il est utilisé dans la production de produits chimiques de spécialité, de polymères et d’autres produits industriels.
Applications De Recherche Scientifique
2-(p-Tolyloxy)-5-chlorobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
Le mécanisme d’action de l’acide 2-(p-tolyloxy)-5-chlorobenzoïque implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets en se liant à des enzymes ou à des récepteurs, modulant ainsi leur activité. Les cibles moléculaires et les voies exactes impliquées font l’objet de recherches continues.
Composés Similaires :
- Acide 2-(p-tolyloxy)-4-chlorobenzoïque
- Acide 2-(p-tolyloxy)-3-chlorobenzoïque
- Acide 2-(p-tolyloxy)-6-chlorobenzoïque
Comparaison : Comparé à ses composés similaires, l’acide 2-(p-tolyloxy)-5-chlorobenzoïque peut présenter des propriétés uniques en raison du positionnement spécifique de l’atome de chlore et du groupe tolyloxy sur le cycle benzénique.
Comparaison Avec Des Composés Similaires
- 2-(p-Tolyloxy)-4-chlorobenzoic acid
- 2-(p-Tolyloxy)-3-chlorobenzoic acid
- 2-(p-Tolyloxy)-6-chlorobenzoic acid
Comparison: Compared to its similar compounds, 2-(p-Tolyloxy)-5-chlorobenzoic acid may exhibit unique properties due to the specific positioning of the chlorine atom and the tolyloxy group on the benzene ring
Propriétés
Formule moléculaire |
C14H11ClO3 |
|---|---|
Poids moléculaire |
262.69 g/mol |
Nom IUPAC |
5-chloro-2-(4-methylphenoxy)benzoic acid |
InChI |
InChI=1S/C14H11ClO3/c1-9-2-5-11(6-3-9)18-13-7-4-10(15)8-12(13)14(16)17/h2-8H,1H3,(H,16,17) |
Clé InChI |
OXKWNJVSWKFCAW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'~1~,N'~3~-bis[(E)-(3,4-dimethoxyphenyl)methylidene]malonohydrazide](/img/structure/B12044625.png)


![ethyl (2E)-2-(4-fluorobenzylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12044651.png)
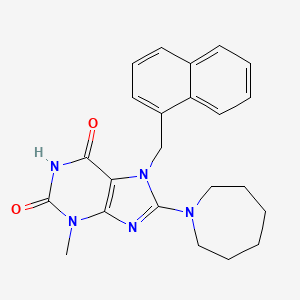
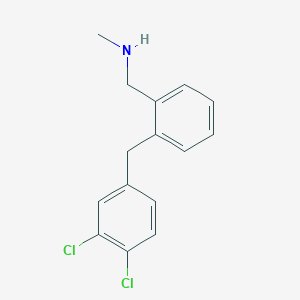
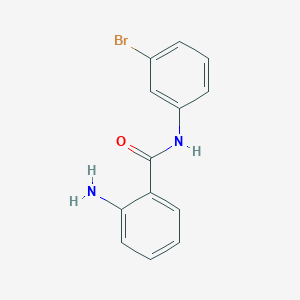
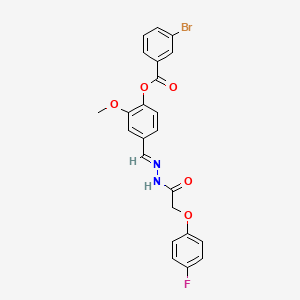

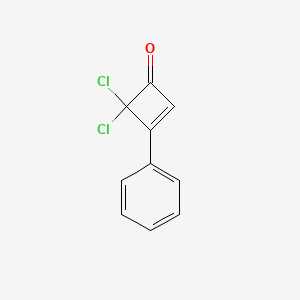
![4-bromobenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12044694.png)
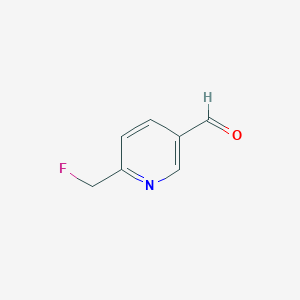
![(5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12044703.png)
